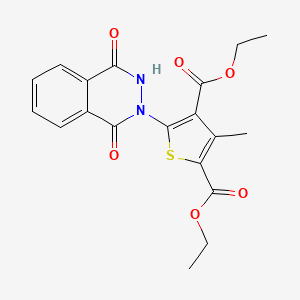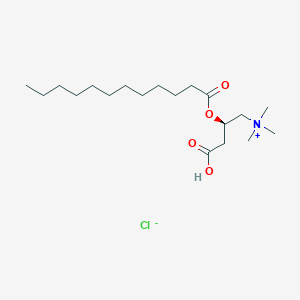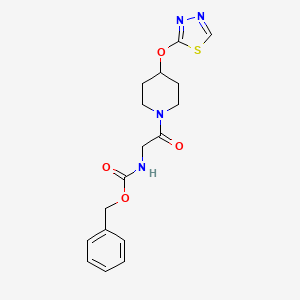
diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound known for its unique chemical structure that integrates elements from multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step processes:
Step One: Preparation of the 3-methylthiophene-2,4-dicarboxylate precursor, generally through alkylation reactions.
Step Two: Integration of the 1,4-dioxo-3,4-dihydrophthalazin moiety, often achieved by condensation reactions.
Step Three: Esterification to form the diethyl ester derivative.
Industrial Production Methods
For industrial-scale production, the synthesis process must be optimized for cost-efficiency and yield. This may involve the use of continuous flow reactors and automated synthesis platforms, ensuring high reproducibility and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate can undergo oxidation reactions, often yielding higher oxidation state derivatives.
Reduction: Reduction processes typically target the carbonyl groups within the phthalazin and thiophene rings, altering the compound's electronic properties.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl halides, sulfonating agents.
Major Products Formed
The reactions lead to a variety of products, depending on the reagents used. For instance, oxidation could yield sulfoxides or sulfones, while reduction might produce alcohols or amines.
Applications De Recherche Scientifique
Diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate has a wide range of research applications:
Chemistry: Used as a building block for complex organic synthesis due to its versatile reactivity.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects varies depending on its application:
Molecular Targets: The compound may interact with various proteins, enzymes, or receptors.
Pathways Involved: It can influence biochemical pathways related to oxidative stress, inflammation, or cell proliferation.
Comparaison Avec Des Composés Similaires
When compared to other compounds with similar functional groups, diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate stands out due to its unique structural features, which grant it specific reactivity and interaction profiles.
List of Similar Compounds
Diethyl 3-methylthiophene-2,4-dicarboxylate
1,4-Dioxo-3,4-dihydrophthalazine-2-carboxylic acid derivatives
Substituted thiophene derivatives
Propriétés
IUPAC Name |
diethyl 5-(1,4-dioxo-3H-phthalazin-2-yl)-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-4-26-18(24)13-10(3)14(19(25)27-5-2)28-17(13)21-16(23)12-9-7-6-8-11(12)15(22)20-21/h6-9H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYFJBQUNVNISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N2C(=O)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine](/img/structure/B2477447.png)
![Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2477448.png)
![5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide](/img/structure/B2477449.png)
![N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2477450.png)
![3-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2477454.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2477458.png)

![1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2477462.png)
![1-(4-Methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2477464.png)


